N-Hexyl-2-pyrrolidinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-hexylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-3-4-5-8-11-9-6-7-10(11)12/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWUFGWWCWMUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197504 | |

| Record name | 2-Pyrrolidinone, 1-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4838-65-7 | |

| Record name | 1-Hexyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4838-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 1-hexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004838657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrrolidinone, 1-hexyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Hexyl-2-pyrrolidinone physical and chemical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of N-Hexyl-2-pyrrolidinone

Introduction

This compound (CHP), a member of the N-alkyl-pyrrolidone family, is a versatile organic compound with a unique combination of properties that make it valuable across various industrial and research sectors. It is characterized by a five-membered lactam ring structure with a hexyl group attached to the nitrogen atom. This structure imparts a distinctive amphiphilic nature, featuring a polar, aprotic head and a nonpolar, six-carbon aliphatic tail. Consequently, CHP exhibits excellent solvency for a wide range of substances, a high boiling point, and low volatility.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on the physical and chemical properties of this compound. We will delve into its molecular structure, physicochemical constants, chemical reactivity, analytical characterization protocols, applications, and safety considerations, offering a holistic view grounded in established scientific data.

Section 1: Molecular Structure and Identifiers

The fundamental properties of this compound are derived from its molecular architecture. The polar lactam group is responsible for its miscibility with many polar solvents, while the hexyl chain provides compatibility with nonpolar organic compounds.

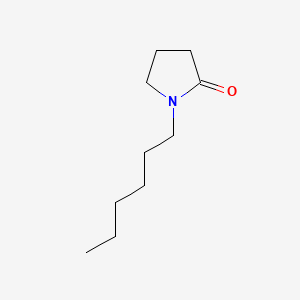

Caption: 2D Molecular Structure of this compound.

Table 1: Identifiers and Key Molecular Properties

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 1-hexylpyrrolidin-2-one | [1] |

| CAS Number | 4838-65-7 | [1][2] |

| Molecular Formula | C₁₀H₁₉NO | [1][2] |

| Molar Mass | 169.26 g/mol | [1][2] |

| Synonyms | 1-Hexyl-2-pyrrolidone, N-Hexylpyrrolidone-2 |[2][3] |

Section 2: Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions, possessing a characteristic pungent odor.[2] Its physical properties are summarized in the table below. The high boiling point and flash point indicate low volatility and safe handling at ambient temperatures.

Table 2: Quantitative Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Physical State | Colorless to pale yellow liquid | [2] |

| Melting Point | 4 °C | [2][4] |

| Boiling Point | 278 °C (at 760 mmHg) 87-88 °C (at 0.8 mmHg) | [2][4] |

| Density | 0.931 - 0.940 g/cm³ at 25 °C | [2][4] |

| Flash Point | 116 °C | [2] |

| Refractive Index (n²⁰/D) | 1.463 | [2][4] |

| Vapor Pressure | 0.00438 mmHg at 25 °C | [2] |

| Topological Polar Surface Area | 20.3 Ų |[1] |

Solubility Profile

Section 3: Chemical Properties and Reactivity

Stability and Incompatibilities

This compound is a chemically stable compound under standard ambient conditions. However, it should be stored away from strong oxidizing agents and strong acids to prevent potentially hazardous reactions.[2] It is also recommended to handle the substance in a well-ventilated area and avoid direct contact.[2]

Reactivity Profile

The chemical behavior of this compound is dominated by the lactam functionality.

-

Hydrolysis: Like other amides, the lactam ring is susceptible to hydrolysis under harsh conditions. Treatment with strong acids or bases, particularly at elevated temperatures, can induce ring-opening to yield 4-(hexylamino)butanoic acid. This reaction is analogous to the hydrolysis of the parent compound, 2-pyrrolidone.[7]

-

Reduction: The carbonyl group of the lactam can be reduced to a methylene group to form N-hexylpyrrolidine, although this typically requires powerful reducing agents.

Synthesis Pathway: N-Alkylation of 2-Pyrrolidinone

A primary industrial route for synthesizing this compound is the N-alkylation of 2-pyrrolidinone. This reaction involves the deprotonation of 2-pyrrolidone with a suitable base (e.g., sodium hydride, potassium hydroxide) to form the pyrrolidone anion, which then acts as a nucleophile, attacking an n-hexyl halide (e.g., 1-bromohexane) via an Sₙ2 reaction.

Sources

- 1. 2-Pyrrolidinone, 1-hexyl- | C10H19NO | CID 78555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1-HEXYL-PYRROLIDIN-2-ONE | 4838-65-7 [amp.chemicalbook.com]

- 4. This compound [oakwoodchemical.com]

- 5. Page loading... [wap.guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of N-Hexyl-2-pyrrolidinone

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular characteristics of N-Hexyl-2-pyrrolidinone (NHP). As a versatile aprotic solvent and chemical intermediate, a thorough understanding of its structure and properties is fundamental to its effective application in synthesis, formulation, and material science.

Molecular Structure and Identification

The foundational attributes of a chemical compound are its structure and unique identifiers, which dictate its behavior and ensure accurate communication in research and commerce.

Structural Elucidation

This compound is a derivative of 2-pyrrolidinone, a five-membered lactam (a cyclic amide). Its structure is characterized by a hexyl (C₆H₁₃) alkyl chain covalently bonded to the nitrogen atom of the pyrrolidinone ring. This N-substitution removes the amide proton present in the parent molecule, significantly altering its polarity, hydrogen bonding capacity, and solvent properties. The core structure consists of a polar amide head and a nonpolar six-carbon tail, imparting an amphiphilic character to the molecule.

The formal IUPAC name for this compound is 1-hexylpyrrolidin-2-one .[1][2] It is uniquely identified by its CAS Registry Number, 4838-65-7 .[1][2][3][4]

Physicochemical Properties

The utility of NHP in various applications is governed by its distinct physical and chemical properties. These properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉NO | [2][3][4][5] |

| Molecular Weight | 169.26 g/mol | [1][2][6][7] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Density | 0.931 - 0.940 g/cm³ | [4][5] |

| Melting Point | 4 °C | [4][5][7] |

| Boiling Point | 278 °C (at 760 mmHg) | [5][7] |

| 87-88 °C (at 0.8 mmHg) | [4] | |

| Flash Point | 116 °C | [5][7] |

| Refractive Index | ~1.463 | [4][5][7] |

| CAS Number | 4838-65-7 | [1][3][4] |

Molecular Weight Determination

Accurate determination of molecular weight is a critical step in compound verification. This is achieved through both theoretical calculation and experimental validation.

Theoretical Calculation

The molecular weight is calculated from the molecular formula (C₁₀H₁₉NO) using the standard atomic weights of its constituent elements.

-

Carbon (C): 10 atoms × 12.011 u = 120.110 u

-

Hydrogen (H): 19 atoms × 1.008 u = 19.152 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight: 120.110 + 19.152 + 14.007 + 15.999 = 169.268 u

This value is typically rounded to 169.27 g/mol for practical laboratory use.[4]

Experimental Verification: Mass Spectrometry

From an experimental standpoint, mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. In a typical electron ionization (EI) mass spectrum of NHP, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecule's exact mass. This provides unequivocal confirmation of the compound's identity and purity, validating the theoretical calculation.

Synthesis and Characterization Workflow

The synthesis and subsequent verification of this compound provide a practical context for its molecular properties. A common synthetic route involves the N-alkylation of 2-pyrrolidinone.

Synthetic Pathway

A reliable method for preparing NHP is the reaction of 2-pyrrolidinone with a hexyl halide (e.g., 1-bromohexane) in the presence of a suitable base (e.g., sodium hydride) to deprotonate the pyrrolidinone nitrogen, followed by nucleophilic substitution.

Protocol: A Self-Validating Characterization Cascade

To ensure the identity and purity of the synthesized product, a multi-step analytical workflow is employed. This cascade is designed to be self-validating, where each subsequent analysis provides a higher level of structural confirmation.

Objective: To confirm the successful synthesis and purity of this compound.

Methodology:

-

Purification: The crude reaction mixture is first purified, typically via vacuum distillation, to separate the higher-boiling NHP from unreacted starting materials and lower-boiling solvents. This step is crucial for obtaining reliable spectroscopic data.

-

Infrared (IR) Spectroscopy:

-

Rationale: This rapid technique confirms the presence of key functional groups and the disappearance of starting material functionalities.

-

Procedure: A small sample of the purified liquid is analyzed.

-

Expected Result: The spectrum should display a strong absorption band around 1680-1700 cm⁻¹, characteristic of a tertiary amide (lactam) carbonyl (C=O) stretch. The absence of a broad N-H stretch (typically ~3200-3400 cm⁻¹) from the 2-pyrrolidinone starting material is a key indicator of successful N-alkylation. Multiple peaks in the 2850-2960 cm⁻¹ region will confirm the presence of the hexyl chain's C-H bonds.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: NMR provides detailed information about the carbon-hydrogen framework, confirming the precise connectivity of the atoms.

-

Procedure: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed by ¹H and ¹³C NMR.

-

Expected ¹H NMR Result: Signals corresponding to the protons on the hexyl chain (a triplet for the terminal CH₃, multiplets for the internal CH₂ groups) and distinct signals for the three CH₂ groups of the pyrrolidinone ring. The integration of these signals should match the 19 protons in the structure.

-

Expected ¹³C NMR Result: The spectrum should show 10 distinct carbon signals, including a signal in the ~175 ppm region for the carbonyl carbon, and nine other signals in the aliphatic region for the remaining carbons of the ring and the hexyl chain.

-

-

Mass Spectrometry (MS):

-

Rationale: This final step provides definitive confirmation of the molecular weight.

-

Procedure: The sample is analyzed by a mass spectrometer.

-

Expected Result: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z ≈ 169.27, confirming that the synthesized compound has the correct molecular formula and weight.

-

Applications in Research and Development

The unique molecular structure of this compound makes it a valuable component in several fields:

-

Solvent: It is used as a solvent in industrial applications, including paints, coatings, and electronics manufacturing.[5]

-

Drug Synthesis: Its properties as an aprotic, polar solvent make it a useful medium for certain organic reactions in the synthesis of pharmaceutical intermediates.[1]

-

Personal Care Products: It can be found in some cosmetics and personal care products, acting as a solvent or moisturizing agent.[5]

Safety and Handling

This compound is considered an irritant.[5]

-

Exposure: It can cause irritation to the eyes and skin upon direct contact.[5]

-

Handling: Proper personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, should be worn at all times.[5] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[5]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and strong acids.[5]

References

-

This compound. Oakwood Chemical. [Link]

-

N-HEXYL pyrrolidone | 4838-65-7. Hangzhou Ocean chemical Co.,Ltd.. [Link]

-

N-Hexyl-2-pyrrolidone. ChemBK. [Link]

-

2-Pyrrolidinone, 1-hexyl-. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. N-HEXYL pyrrolidone| 4838-65-7--Hangzhou Ocean Chemical Co.,Ltd [hzoceanchem.com]

- 2. 2-Pyrrolidinone, 1-hexyl- | C10H19NO | CID 78555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 4838-65-7 | 4H48-1-07D | MDL MFCD01310443 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. This compound [oakwoodchemical.com]

- 5. chembk.com [chembk.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 1-HEXYL-PYRROLIDIN-2-ONE | 4838-65-7 [amp.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of N-Hexyl-2-pyrrolidinone from Hexanoyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Hexyl-2-pyrrolidinone, a versatile organic compound with applications ranging from industrial solvents to personal care products.[1] The primary focus of this document is the robust and efficient synthesis pathway starting from hexanoyl chloride and pyrrolidine. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss purification and characterization techniques, and address potential troubleshooting and safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this important synthetic transformation.

Introduction to this compound

This compound (NHP), also known as 1-hexylpyrrolidin-2-one, is a substituted lactam with the chemical formula C10H19NO.[1][2] It is a colorless to pale yellow liquid characterized by its high boiling point, low volatility, and excellent solvency for a wide range of organic and inorganic compounds.[1][3][4] These properties make it a valuable component in various industrial applications, including:

-

Solvent and Reaction Medium: Its high chemical and thermal stability make it suitable for use in chemical reactions and formulations.[1][3]

-

Coatings and Cleaners: NHP is used in paint strippers, industrial cleaners, and as a solvent for resins and polymers.[3][4]

-

Cosmetics and Personal Care: It functions as a solubilizer and moisturizing agent in skin care products.[1]

-

Agrochemicals: Its solvency is leveraged in the formulation of pesticides and herbicides.[4]

The synthesis of NHP via the acylation of pyrrolidine with hexanoyl chloride represents a direct and high-yielding approach, making it a preferred method in many laboratory and industrial settings.

The Core Chemistry: Nucleophilic Acyl Substitution

The synthesis of this compound from hexanoyl chloride is a classic example of a nucleophilic acyl substitution reaction. This reaction proceeds via an addition-elimination mechanism.[5][6]

The Mechanism Unveiled:

-

Nucleophilic Attack: The reaction begins with the lone pair of electrons on the nitrogen atom of pyrrolidine (the nucleophile) attacking the electrophilic carbonyl carbon of hexanoyl chloride.[5][7] This initial attack breaks the pi bond of the carbonyl group, pushing the electrons onto the oxygen atom and forming a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled.

-

Deprotonation: The resulting product is a protonated amide. A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is added to the reaction mixture to neutralize the hydrochloric acid (HCl) formed as a byproduct.[7] This deprotonation step is crucial as it prevents the protonation of the starting pyrrolidine, which would render it non-nucleophilic and halt the reaction.[7][8]

The overall reaction can be summarized as follows:

Hexanoyl Chloride + Pyrrolidine + Base → this compound + Base-HCl Salt

Below is a diagram illustrating the fundamental mechanism.

Caption: Mechanism for this compound Synthesis.

Field-Proven Experimental Protocol

This section outlines a reliable, step-by-step methodology for the synthesis of this compound. Adherence to anhydrous conditions is critical for success, as hexanoyl chloride is highly susceptible to hydrolysis.[7][9]

Reagents and Materials

| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Key Properties |

| Hexanoyl chloride | 142-61-0 | C6H11ClO | 134.60 | ~0.963 | Corrosive, moisture-sensitive, pungent odor.[9] |

| Pyrrolidine | 123-75-1 | C4H9N | 71.12 | ~0.866 | Corrosive, flammable, amine odor.[10] |

| Triethylamine (TEA) | 121-44-8 | C6H15N | 101.19 | ~0.726 | Base, corrosive, strong fishy odor. |

| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | 84.93 | ~1.326 | Anhydrous solvent, volatile. |

| 1M Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | ~1.0 | For aqueous work-up. |

| Sat. Sodium Bicarbonate | 144-55-8 | NaHCO3 | 84.01 | ~2.2 | For aqueous work-up. |

| Brine (Sat. NaCl) | 7647-14-5 | NaCl | 58.44 | ~1.2 | For aqueous work-up. |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na2SO4 | 142.04 | ~2.66 | Drying agent. |

Equipment

-

Round-bottom flask (oven-dried)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Synthesis Workflow

Caption: Step-by-step workflow for NHP synthesis.

Detailed Procedure

-

Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add a solution of pyrrolidine (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 5 mL per mmol of pyrrolidine). Place the flask under an inert atmosphere (N₂ or Ar).

-

Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (1.1 eq.).[7]

-

Acylation: In a separate flask, dissolve hexanoyl chloride (1.05 eq.) in anhydrous DCM. Transfer this solution to a dropping funnel. Add the hexanoyl chloride solution dropwise to the cooled pyrrolidine mixture over 20-30 minutes, ensuring the internal temperature remains below 5-10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature, stirring for another 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Sequentially wash the organic layer with 1M HCl (to remove excess TEA and pyrrolidine), saturated NaHCO₃ solution (to remove residual acid), and finally with brine.[7]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Product Purification and Characterization

The crude product obtained is often of high purity but may require further purification depending on the final application.

-

Purification Methods:

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

| Technique | Expected Data for this compound |

| ¹H NMR | Peaks corresponding to the hexyl chain protons and the three distinct sets of methylene protons on the pyrrolidinone ring. |

| ¹³C NMR | A characteristic peak for the amide carbonyl carbon (~175 ppm) and distinct signals for the carbons of the hexyl chain and the pyrrolidinone ring. |

| IR Spectroscopy | A strong absorption band for the amide carbonyl (C=O) stretch, typically around 1650-1680 cm⁻¹. |

| Mass Spec. | The molecular ion peak (M+) corresponding to the mass of C10H19NO (169.26 g/mol ).[2] |

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Moisture Contamination: Hexanoyl chloride hydrolyzed to inactive hexanoic acid.[7][9] | Ensure all glassware is oven-dried and use anhydrous solvents. Handle hexanoyl chloride under an inert atmosphere. |

| 2. Insufficient Base: Pyrrolidine becomes protonated and non-nucleophilic.[7] | Use at least 1.1 equivalents of a suitable base like triethylamine. | |

| 3. Reagent Purity: Degraded starting materials. | Use freshly opened or purified reagents. | |

| Side Product Formation | Dimerization/Polymerization: Possible if reaction temperature is too high. | Maintain low temperature during the addition of hexanoyl chloride. |

| Difficult Purification | Emulsion during Work-up: Formation of a stable emulsion between organic and aqueous layers. | Add more brine to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite. |

Critical Safety Precautions

All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Hexanoyl Chloride: Is highly corrosive and reacts violently with water, releasing toxic HCl gas.[9][11] It can cause severe skin burns and eye damage.[12] Always handle with chemical-resistant gloves and safety goggles in a fume hood.[9]

-

Pyrrolidine: Is a corrosive and flammable liquid that can cause burns.[10] Avoid contact with skin and eyes.

-

Triethylamine & Dichloromethane: Are volatile and have associated health risks. Minimize inhalation exposure.

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.

Conclusion

The N-acylation of pyrrolidine with hexanoyl chloride is a highly effective and straightforward method for the synthesis of this compound. By understanding the nucleophilic acyl substitution mechanism and adhering to a carefully controlled experimental protocol with strict anhydrous conditions, researchers can achieve high yields of the desired product. Proper safety measures are paramount due to the hazardous nature of the reagents involved. This guide provides the foundational knowledge and practical steps necessary for the successful synthesis, purification, and characterization of this compound for a variety of scientific and industrial applications.

References

- Benchchem. (n.d.). N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride. Technical Support Center.

- ChemBK. (2024, April 9). N-Hexyl-2-pyrrolidone.

- Fisher Scientific. (2012, April 16). SAFETY DATA SHEET - Pyrrolidine.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Hexanoyl chloride.

- Chemceed. (n.d.). Understanding Hexanoyl Chloride: Properties, Safety, and Procurement Guide.

- Apollo Scientific. (2023, July 5). Hexanoyl chloride Safety Data Sheet.

- Merck Millipore. (n.d.). SAFETY DATA SHEET - n-Hexanoyl chloride.

- PubChem. (n.d.). 1-hexylpyrrolidin-2-one. National Center for Biotechnology Information.

- Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines.

- Google Patents. (n.d.). Process for the purification of 2-pyrrolidone.

- ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).

- Lyondell Chemical Company. (n.d.). N-Methyl-2-Pyrrolidone.

- Google Patents. (n.d.). Dewatering and purification of crude pyrrolidine.

- Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Decoding NMP: Understanding the Properties and Applications of 1-Methyl-2-Pyrrolidinone.

Sources

- 1. N-Hexyl-2-pyrrolidone [chembk.com]

- 2. 2-Pyrrolidinone, 1-hexyl- | C10H19NO | CID 78555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]

- 4. nbinno.com [nbinno.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. benchchem.com [benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Spectroscopic Characterization of N-Hexyl-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexyl-2-pyrrolidinone (CAS No. 4838-65-7) is a versatile organic compound characterized by a five-membered lactam ring with a hexyl substituent on the nitrogen atom. Its unique combination of a polar amide group and a nonpolar alkyl chain imparts valuable properties, making it a subject of interest in various fields, including as a solvent, a surfactant, and a component in pharmaceutical formulations. A thorough understanding of its molecular structure is paramount for its application and for ensuring its quality and purity. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will delve into the interpretation of the spectra, supported by data from homologous N-alkyl-2-pyrrolidones, and detail the experimental protocols for acquiring such data.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound, with the chemical formula C₁₀H₁₉NO, is foundational to understanding its spectroscopic signature. The key structural features include the pyrrolidinone ring, containing a carbonyl group (C=O) and a tertiary amide, and the flexible hexyl chain. Each spectroscopic technique provides a unique window into this structure.

-

NMR Spectroscopy (¹H and ¹³C): Elucidates the carbon-hydrogen framework, providing information on the chemical environment, connectivity, and stereochemistry of the protons and carbons in the molecule.

-

IR Spectroscopy: Identifies the functional groups present, most notably the strong absorption of the amide carbonyl group.

-

Mass Spectrometry: Determines the molecular weight and provides insights into the fragmentation patterns, which can confirm the molecular structure.

Below is a diagram illustrating the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information. The chemical shifts are influenced by the electron-withdrawing effect of the amide group and the shielding effects of the alkyl chain.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrolidinone ring and the hexyl chain. The methylene group attached to the nitrogen is significantly deshielded due to the inductive effect of the amide nitrogen.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.20 | Triplet | 2H | N-CH₂ -(CH₂)₄-CH₃ |

| ~2.25 | Triplet | 2H | -CH₂ -C=O (ring) |

| ~1.95 | Quintet | 2H | -CH₂ -CH₂-C=O (ring) |

| ~1.45 | Multiplet | 2H | N-CH₂-CH₂ -(CH₂)₃-CH₃ |

| ~1.25 | Multiplet | 6H | N-(CH₂)₂-(CH₂)₃ -CH₃ |

| ~0.85 | Triplet | 3H | -(CH₂)₅-CH₃ |

Interpretation: The signals for the pyrrolidinone ring protons typically appear as triplets and a quintet between 1.95 and 2.25 ppm. The methylene protons of the hexyl chain directly attached to the nitrogen atom are the most downfield of the alkyl protons, appearing as a triplet around 3.20 ppm. The remaining methylene groups of the hexyl chain will appear as overlapping multiplets in the upfield region (1.25-1.45 ppm), and the terminal methyl group will be a triplet around 0.85 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon is the most deshielded and appears significantly downfield.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | C =O |

| ~49.0 | N-C H₂ (ring) |

| ~45.5 | N-C H₂ (hexyl) |

| ~31.5 | -C H₂-C=O (ring) |

| ~31.0 | N-(CH₂)₄-C H₂-CH₃ |

| ~29.5 | N-CH₂-C H₂-(CH₂)₃-CH₃ |

| ~26.5 | N-(CH₂)₂-C H₂-(CH₂)₂-CH₃ |

| ~22.5 | N-(CH₂)₃-C H₂-CH₂-CH₃ |

| ~18.0 | -C H₂-CH₂-C=O (ring) |

| ~14.0 | -C H₃ |

Interpretation: The carbonyl carbon (C=O) signal is characteristically found at the low-field end of the spectrum, around 175.0 ppm. The carbons of the pyrrolidinone ring and the methylene carbon of the hexyl chain attached to the nitrogen appear in the mid-field region (31.0-49.0 ppm). The remaining carbons of the hexyl chain are observed in the upfield region (14.0-31.5 ppm).

Experimental Protocol: Acquiring NMR Spectra

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of approximately 12 ppm, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled one-dimensional ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required. The spectral width should be set to around 220 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorption of the tertiary amide group and the C-H bonds of the alkyl chain.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2955, ~2925, ~2855 | C-H stretching (asymmetric and symmetric) |

| ~1680 | C=O stretching (Amide I band) |

| ~1465 | CH₂ scissoring |

| ~1290 | C-N stretching |

Interpretation: The most prominent peak in the IR spectrum will be the strong absorption band around 1680 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching of a five-membered lactam. The absence of an N-H stretching band (typically around 3300 cm⁻¹) confirms the tertiary nature of the amide. The sharp peaks in the 2855-2955 cm⁻¹ region are due to the C-H stretching vibrations of the hexyl and pyrrolidinone methylene groups. The C-N stretching vibration is expected to appear around 1290 cm⁻¹.

Experimental Protocol: Acquiring an IR Spectrum

Objective: To obtain a high-quality FT-IR spectrum of this compound.

Materials:

-

This compound sample (liquid)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹. Co-adding 16 or 32 scans is usually sufficient to obtain a spectrum with a good signal-to-noise ratio.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a soft tissue soaked in an appropriate solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, electron ionization (EI) is a common technique.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 169 | Molecular ion [M]⁺ |

| 112 | [M - C₄H₉]⁺ (Loss of a butyl radical) |

| 98 | [M - C₅H₁₁]⁺ (Loss of a pentyl radical) or McLafferty rearrangement product |

| 85 | Pyrrolidinone ring fragment |

| 84 | [C₅H₆NO]⁺ fragment |

Interpretation: The molecular ion peak ([M]⁺) is expected at m/z 169, corresponding to the molecular weight of this compound. A common fragmentation pathway for N-alkyl amides is the alpha-cleavage, leading to the loss of alkyl radicals from the hexyl chain. A prominent peak at m/z 98 is likely due to a McLafferty rearrangement, a characteristic fragmentation of carbonyl compounds with a γ-hydrogen. The peak at m/z 84 is also a characteristic fragment of the pyrrolidinone ring.

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocol: Acquiring a Mass Spectrum

Objective: To obtain the mass spectrum of this compound.

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Helium carrier gas

-

Solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

-

GC-MS Setup:

-

Set the GC oven temperature program to ensure good separation and peak shape. A typical program might start at 50°C and ramp up to 250°C.

-

The injector temperature is typically set to 250°C.

-

The MS is operated in electron ionization (EI) mode, typically at 70 eV.

-

-

Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The mass spectrometer will record the mass spectra of the components as they elute from the GC column.

-

Data Analysis: Analyze the mass spectrum of the peak corresponding to this compound to identify the molecular ion and major fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and validated confirmation of its molecular structure. The predicted data, based on established spectroscopic principles and comparison with homologous compounds, offers a reliable reference for researchers and scientists. The experimental protocols outlined in this guide provide a framework for obtaining high-quality spectroscopic data, which is essential for quality control, reaction monitoring, and further research and development involving this versatile compound.

References

An In-Depth Technical Guide to N-Hexyl-2-pyrrolidinone as a Dipolar Aprotic Solvent

This guide provides an in-depth technical overview of N-Hexyl-2-pyrrolidinone (NHP), a versatile dipolar aprotic solvent. Tailored for researchers, scientists, and professionals in drug development, this document explores the fundamental properties, applications, and safety considerations of NHP, offering field-proven insights into its practical use.

Introduction: The Evolving Landscape of Dipolar Aprotic Solvents

Dipolar aprotic solvents are essential in a vast array of chemical processes, from organic synthesis to polymer chemistry and pharmaceutical formulations. Their unique ability to dissolve a wide range of compounds and influence reaction kinetics makes them indispensable tools. However, growing environmental and safety concerns regarding traditional solvents like N-Methyl-2-pyrrolidone (NMP) have spurred the search for safer, more sustainable alternatives.[1][2][3][4] this compound (NHP), a lesser-known member of the N-alkyl-pyrrolidone family, is emerging as a promising candidate, offering a unique balance of solvency, stability, and a potentially more favorable safety profile.

This guide will delve into the core scientific principles governing the utility of NHP, providing a comprehensive resource for its effective and safe implementation in research and development.

Physicochemical Properties: The Foundation of NHP's Versatility

Understanding the physicochemical properties of a solvent is paramount to predicting its behavior and optimizing its application. NHP, with the chemical formula C10H19NO, is a colorless to pale yellow liquid characterized by a distinct odor.[5] Its molecular structure, featuring a polar lactam ring and a nonpolar hexyl chain, imparts a unique amphiphilic character, contributing to its broad solvency.

Key Physicochemical Data Summary:

| Property | Value | Source(s) |

| Molecular Formula | C10H19NO | [5][6][7] |

| Molecular Weight | 169.26 g/mol | [5][6][7][8] |

| CAS Number | 4838-65-7 | [5][6][7] |

| Density | 0.9311 - 0.940 g/cm³ | [5][6][8] |

| Melting Point | 4 °C | [5][6][8] |

| Boiling Point | 278 °C | [5][8] |

| Flash Point | 116 °C | [5][8] |

| Refractive Index | 1.4630 | [5][6][8] |

| Vapor Pressure | 0.00438 mmHg at 25°C | [5] |

The high boiling point and low vapor pressure of NHP are particularly advantageous in applications requiring elevated temperatures and reduced volatility, contributing to a safer laboratory environment and minimizing solvent loss.

Structural Rationale for Solvency:

The efficacy of NHP as a solvent stems from the interplay of its molecular features. The polar lactam group, with its high dipole moment, effectively solvates cations and polar organic molecules. Concurrently, the six-carbon alkyl chain provides a nonpolar region, enabling the dissolution of hydrophobic compounds. This dual character allows NHP to be an effective medium for a wide range of reactants and substrates.

Caption: Molecular structure of this compound.

Synthesis of this compound: A Mechanistic Overview

The primary industrial synthesis of NHP involves the N-alkylation of 2-pyrrolidinone. A common method is the reaction of 2-pyrrolidinone with an alkylating agent such as 1-bromohexane or 1-chlorohexane in the presence of a base.[9] Another reported method involves the reaction of hexanoyl chloride with pyrrolidone under alkaline conditions.[5]

A Representative Synthetic Workflow:

The following protocol outlines a general procedure for the laboratory-scale synthesis of NHP.

Protocol: N-Alkylation of 2-Pyrrolidinone

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 2-pyrrolidinone in a suitable aprotic solvent (e.g., anhydrous toluene).

-

Base Addition: Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0 °C. The deprotonation of the pyrrolidinone nitrogen generates the corresponding anion.

-

Alkylation: Add 1-bromohexane dropwise to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Workup: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[5]

Caption: Generalized workflow for NHP synthesis.

Applications in Research and Industry

The unique properties of NHP lend it to a variety of applications, positioning it as a versatile solvent in both academic and industrial settings.

3.1. Organic Synthesis:

NHP serves as an excellent reaction medium for various organic transformations, particularly those requiring a polar, aprotic environment. Its high boiling point allows for reactions to be conducted at elevated temperatures, accelerating reaction rates. It can be particularly useful in nucleophilic substitution reactions, where its ability to solvate cations can enhance the reactivity of the nucleophile.

3.2. Polymer Chemistry:

Similar to its shorter-chain analog, NMP, NHP can act as a solvent for a range of polymers.[10] Its application can be found in the dissolution of polymers for casting films, spinning fibers, and in the formulation of coatings and adhesives.[11]

3.3. Drug Development and Formulation:

The pyrrolidone moiety is a common structural motif in many pharmaceuticals.[12] The excellent solvency of N-alkyl-pyrrolidones for a wide range of active pharmaceutical ingredients (APIs) makes them valuable in drug formulation.[13] NHP, with its lower volatility and potential for enhanced skin penetration due to the hexyl chain, may offer advantages in the development of transdermal drug delivery systems.[13] The use of pyrrolidone derivatives as solubilizers can improve the bioavailability of poorly water-soluble drugs.[13][14]

3.4. Other Industrial Applications:

NHP and its analogs find use in various other industrial processes, including:

-

Cleaning and Degreasing: As a component in industrial cleaning formulations for removing paints, coatings, and inks.[5][15]

-

Electronics: In photoresist stripping and other cleaning applications in the electronics industry.[15][16]

-

Agrochemicals: As a solvent or co-solvent in the formulation of pesticides and herbicides.[11][17]

Safety, Handling, and Environmental Considerations

While NHP is considered to have a more favorable safety profile than some other dipolar aprotic solvents, proper handling and safety precautions are essential.

4.1. Toxicological Profile:

NHP is reported to be an irritant to the eyes and skin, and can cause allergic reactions upon contact.[5] It is recommended to handle NHP in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[5] While specific long-term toxicity data for NHP is limited, it is prudent to minimize exposure. For comparison, NMP is classified as a reproductive toxicant.[10][18] Further studies are needed to fully characterize the toxicological profile of NHP.

4.2. Handling and Storage:

NHP should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[5] Containers should be kept tightly closed to prevent moisture absorption and contamination.

4.3. Environmental Fate:

Information on the environmental fate of NHP is not as extensive as for more common solvents. However, related N-alkyl-pyrrolidones, such as N-octyl-2-pyrrolidinone, are known to be readily biodegradable.[19] It is anticipated that NHP will also exhibit some level of biodegradability. Nevertheless, releases to the environment should be minimized.

Comparative Analysis with Other Dipolar Aprotic Solvents

The selection of a solvent is a critical decision in process development. The following table provides a comparative overview of NHP with other common dipolar aprotic solvents.

| Solvent | Boiling Point (°C) | Flash Point (°C) | Key Advantages | Key Disadvantages |

| This compound (NHP) | 278 | 116 | High boiling point, low volatility, broad solvency | Limited toxicological data, higher cost |

| N-Methyl-2-pyrrolidone (NMP) | 202 | 91 | Excellent solvency, well-characterized | Reproductive toxicant, under regulatory scrutiny[1][2][3][4][10] |

| Dimethylformamide (DMF) | 153 | 58 | High polarity, versatile solvent | Liver toxicant, relatively volatile |

| Dimethyl Sulfoxide (DMSO) | 189 | 87 | Exceptional dissolving power, high polarity | Can be difficult to remove, can react with some reagents |

Rationale for Choosing NHP:

The primary driver for selecting NHP over more traditional solvents is often its more favorable safety and environmental profile, particularly when compared to NMP.[1][2][3][4] Its low volatility is a significant advantage in high-temperature applications and for reducing worker exposure. The presence of the hexyl group can also be leveraged to fine-tune solubility parameters for specific applications.

Conclusion: The Future of this compound

This compound represents a valuable addition to the toolbox of dipolar aprotic solvents. Its unique combination of high boiling point, low volatility, and broad solvency, coupled with a potentially more favorable safety profile, makes it an attractive alternative to traditional solvents in a variety of applications. As the chemical industry continues to prioritize sustainability and safety, the demand for solvents like NHP is expected to grow. Further research into its toxicological and environmental properties will be crucial in fully establishing its role as a green and effective solvent for the future.

References

-

N-Hexyl-2-pyrrolidone - ChemBK. (2024-04-09). [Link]

-

This compound - Oakwood Chemical. [Link]

-

2-Pyrrolidinone, 1-hexyl- | C10H19NO | CID 78555 - PubChem. [Link]

-

CHP - N-Cyclohexyl-2-Pyrrolidone - Ashland. [Link]

-

N-Cyclohexyl-2-pyrrolidone - Wikipedia. [Link]

-

Material Safety Data Sheet - N-Cyclohexyl-2-pyrrolidone, 99% - Cole-Parmer. [Link]

-

N-HEXYL pyrrolidone| 4838-65-7 - Hangzhou Ocean chemical Co.,Ltd. [Link]

-

N-Methyl-2-pyrrolidone - Wikipedia. [Link]

-

Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Product Stewardship Summary - 2-Pyrrolidinone, 1-octyl - Ashland. (2016-10-17). [Link]

-

N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) - INCHEM. [Link]

-

N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. (2016-05-07). [Link]

-

N-OCTYL PYRROLIDONE - Ataman Kimya. [Link]

-

N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis - ResearchGate. (2025-12-12). [Link]

-

N-Methyl-2-Pyrrolidone - Hazardous Substance Fact Sheet. [Link]

-

Workplace environmental exposure level guide: n-Methyl-2-pyrrolidone - PubMed. [Link]

-

N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis - White Rose Research Online. [Link]

-

N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis - RSC Publishing. (2016-04-26). [Link]

-

Local Structure and Polar Order in Liquid N-Methyl-2-pyrrolidone (NMP) - UCL Discovery. (2018-10-02). [Link]

-

N-METHYL-2-PYRROLIDINONE | Occupational Safety and Health Administration - OSHA. [Link]

-

Preclinical Formulations: Insight, Strategies, and Practical Considerations - PubMed Central. [Link]

-

Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP) - European Commission. [Link]

-

(PDF) Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone - ResearchGate. (2010-11-02). [Link]

-

Health and environmental effects of the use of N-methyl-2-pyrrolidone as a solvent in the manufacture of hemodialysis membranes: A sustainable reflexion - ResearchGate. (2025-08-10). [Link]

Sources

- 1. greenchemclips.wordpress.com [greenchemclips.wordpress.com]

- 2. researchgate.net [researchgate.net]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chembk.com [chembk.com]

- 6. This compound [oakwoodchemical.com]

- 7. 2-Pyrrolidinone, 1-hexyl- | C10H19NO | CID 78555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-HEXYL-PYRROLIDIN-2-ONE | 4838-65-7 [amp.chemicalbook.com]

- 9. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 10. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. enamine.net [enamine.net]

- 13. nbinno.com [nbinno.com]

- 14. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ashland.com [ashland.com]

- 16. N-Cyclohexyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 17. N-HEXYL pyrrolidone| 4838-65-7--Hangzhou Ocean Chemical Co.,Ltd [hzoceanchem.com]

- 18. researchgate.net [researchgate.net]

- 19. ashland.com [ashland.com]

Methodological & Application

N-Hexyl-2-pyrrolidinone: A Versatile and Sustainable Solvent for Modern Organic Synthesis

Introduction: Navigating the Shift Towards Greener Solvents in Organic Chemistry

The selection of a reaction solvent is a critical parameter in organic synthesis, profoundly influencing reaction kinetics, selectivity, and overall process efficiency. For decades, polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) have been the solvents of choice for a wide array of chemical transformations.[1] However, mounting regulatory pressure and a collective drive towards sustainable chemical practices have necessitated the exploration of safer, more environmentally benign alternatives. N-Hexyl-2-pyrrolidone (NHP), a member of the N-alkyl-2-pyrrolidone family, has emerged as a promising green solvent, offering a unique combination of high solvency, thermal stability, and a more favorable toxicological profile.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of N-Hexyl-2-pyrrolidone as a reaction solvent. We will delve into its physicochemical properties, explore its application in key organic reactions with detailed protocols, and provide a comparative analysis against traditional solvents.

Physicochemical Properties of N-Hexyl-2-pyrrolidinone: A Foundation for Versatility

N-Hexyl-2-pyrrolidone is a colorless to pale yellow liquid characterized by a high boiling point, low vapor pressure, and excellent solubility for a broad range of organic and inorganic compounds.[2] These properties make it an ideal medium for reactions requiring elevated temperatures and for dissolving otherwise poorly soluble reagents.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO | [2] |

| Molar Mass | 169.27 g/mol | [2] |

| Boiling Point | 278 °C | [2] |

| Melting Point | 4 °C | [2] |

| Density | 0.940 g/cm³ | [2] |

| Flash Point | 116 °C | [2] |

| Solubility in Water | Low | [3] |

| Solubility in Organic Solvents | Soluble in a variety of organic solvents | [3] |

Application in Core Organic Transformations: Protocols and Mechanistic Insights

N-Hexyl-2-pyrrolidone's unique solvent properties make it a suitable medium for a variety of important organic reactions. Below, we provide detailed protocols for several key transformations, offering insights into the rationale behind the experimental choices.

Nucleophilic Substitution (S_N2) Reactions

The polar aprotic nature of NHP is particularly advantageous for S_N2 reactions, as it can effectively solvate cations while leaving the nucleophile relatively unsolvated and thus more reactive. Its high boiling point also allows for reactions to be conducted at elevated temperatures, accelerating reaction rates.

Protocol 1: Synthesis of Hexyl Acetate via S_N2 Reaction

This protocol is adapted from a study on the use of N-butylpyrrolidinone as a solvent for a similar transformation.

Reaction Scheme:

Materials:

-

1-Bromohexane

-

Potassium Acetate (anhydrous)

-

This compound (NHP, anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium acetate (1.2 equivalents).

-

Add this compound (50 mL) to the flask and stir the mixture to form a suspension.

-

Add 1-bromohexane (1.0 equivalent) to the flask.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring. The high boiling point of NHP allows for a stable reaction temperature above the boiling point of the alkyl halide.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 100 mL of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude hexyl acetate.

-

Purify the product by fractional distillation if necessary.

Causality and Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous potassium acetate and NHP is crucial to prevent the hydrolysis of the ester product and to avoid competing elimination reactions.

-

Elevated Temperature: The high temperature accelerates the rate of the S_N2 reaction, which can be sluggish at lower temperatures. NHP's high boiling point makes it a superior choice over lower-boiling polar aprotic solvents like acetone or acetonitrile for this purpose.

Workflow for S_N2 Reaction

Caption: General workflow for the synthesis of hexyl acetate using NHP.

Palladium-Catalyzed Cross-Coupling Reactions

N-Hexyl-2-pyrrolidone's high boiling point and ability to dissolve a wide range of organic and inorganic reagents make it a promising solvent for palladium-catalyzed cross-coupling reactions, which often require elevated temperatures for efficient catalyst turnover. While specific literature protocols using NHP are scarce, its properties suggest it can be a viable alternative to commonly used solvents like toluene, dioxane, and DMF.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid (Hypothetical Protocol)

This protocol is a generalized procedure adapted from known Suzuki-Miyaura coupling reactions, with NHP proposed as the solvent.

Reaction Scheme:

Materials:

-

4-Bromoanisole

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

This compound (NHP, degassed)

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Inert gas (Argon or Nitrogen) supply

Procedure:

-

To a Schlenk flask, add 4-bromoanisole (1.0 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add degassed this compound (to achieve a concentration of ~0.1 M of the aryl halide).

-

Heat the reaction mixture to 100-120 °C with vigorous stirring under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expert Insights and Rationale:

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at high temperatures. Maintaining an inert atmosphere is crucial for catalyst stability and activity.

-

Base: The base is essential for the transmetalation step in the catalytic cycle. Potassium carbonate is a common and effective choice.

-

Ligand: Triphenylphosphine is a common ligand for Suzuki-Miyaura couplings, stabilizing the palladium center and facilitating the catalytic cycle.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Buchwald-Hartwig Amination (Hypothetical Protocol)

This generalized protocol for the Buchwald-Hartwig amination is adapted for the use of NHP as a solvent.

Reaction Scheme:

Materials:

-

Aryl halide (e.g., 4-chlorotoluene)

-

Amine (e.g., morpholine)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., sodium tert-butoxide)

-

This compound (NHP, anhydrous and degassed)

-

Schlenk tube or glovebox

Procedure:

-

In a glovebox or under an inert atmosphere in a Schlenk tube, combine the aryl halide (1.0 equivalent), the amine (1.2 equivalents), the base (1.4 equivalents), the palladium catalyst (1-2 mol%), and the ligand (2-4 mol%).

-

Add anhydrous and degassed NHP to dissolve the reactants.

-

Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and quench with water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the product by column chromatography.

Comparative Performance and Advantages of this compound

NHP offers several advantages over traditional polar aprotic solvents, positioning it as a desirable alternative in modern organic synthesis.

| Feature | This compound (NHP) | N-Methyl-2-pyrrolidone (NMP) | N,N-Dimethylformamide (DMF) |

| Boiling Point | High (278 °C) | High (202 °C) | Moderate (153 °C) |

| Toxicity | Lower reproductive toxicity concerns | Classified as a reproductive toxicant | Classified as a reproductive toxicant |

| Volatility | Low | Low | Moderate |

| Solvency | Excellent for a wide range of compounds | Excellent | Excellent |

| Biodegradability | Expected to be more readily biodegradable due to the alkyl chain | Readily biodegradable | Readily biodegradable |

The lower toxicity profile of NHP is a significant driver for its adoption. Both NMP and DMF are facing increasing regulatory restrictions due to their classification as reproductive toxicants. The longer alkyl chain in NHP is also expected to increase its lipophilicity, which may influence its biodegradability and ecotoxicity, although more specific data is needed.

Safety, Handling, and Environmental Considerations

While N-Hexyl-2-pyrrolidone is considered a safer alternative to NMP and DMF, it is still a chemical that requires careful handling.

-

Safety Precautions: NHP is irritating to the eyes and skin.[2] It is recommended to use appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area.[2] Avoid contact with strong oxidizing agents and strong acids.[2]

-

Environmental Impact: N-alkyl-pyrrolidones are generally considered to be biodegradable. The longer alkyl chain of NHP may enhance its biodegradability compared to NMP. However, like any organic solvent, its release into the environment should be minimized.

-

Recycling and Disposal: Due to its high boiling point, NHP can be effectively recovered and recycled through distillation.[4] This not only reduces waste but also improves the economic viability of its use. Spent NHP should be disposed of in accordance with local regulations for chemical waste.

Conclusion: A Promising Future for this compound in Green Chemistry

This compound presents a compelling case as a sustainable and versatile solvent for organic synthesis. Its excellent solvency, high thermal stability, and more favorable safety profile make it a strong candidate to replace traditional polar aprotic solvents in a wide range of applications. While more research is needed to fully explore its potential in various catalytic systems and to generate more comprehensive ecotoxicological data, the available information strongly suggests that NHP will play an increasingly important role in the transition towards greener and more sustainable chemical manufacturing.

References

-

N-Hexyl-2-pyrrolidone - ChemBK. (2024). Available at: [Link]

-

N-butylpyrrolidinone as a drop-in solvent replacement for an undergraduate SN2 lab - ACS Green Chemistry. (n.d.). Available at: [Link]

-

N-Cyclohexyl-2-pyrrolidone - Wikipedia. (n.d.). Available at: [Link]

-

NMP Solvent Recycling - Chemical Recycling - Republic Services. (n.d.). Available at: [Link]

-

N-METHYL-2-PYRROLIDONE (NMP) - Ataman Kimya. (n.d.). Available at: [Link]

Sources

Application Notes and Protocols: The Role of N-Hexyl-2-pyrrolidinone in Modern Palladium-Catalyzed Cross-Coupling Reactions

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2][3] The choice of solvent is a critical parameter that dictates reaction kinetics, catalyst stability, and product yields. This document provides a detailed examination of N-Hexyl-2-pyrrolidinone (NHP), a high-performance polar aprotic solvent, and its application in key palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. We will explore the physicochemical properties of NHP that make it an advantageous medium for these reactions and provide detailed, field-tested protocols for its use.

Introduction to this compound (NHP): A Neoteric Solvent System

This compound (NHP) is a substituted heterocyclic compound belonging to the family of N-alkyl-2-pyrrolidones.[4][5] It is a colorless to pale yellow liquid characterized by a high boiling point, excellent thermal stability, and miscibility with a wide range of organic solvents.[4] These properties position NHP as a "neoteric solvent," a class of solvents considered to be greener alternatives to conventional organic solvents due to factors like low vapor pressure and recyclability.[6]

The utility of N-alkyl-pyrrolidones in chemical synthesis is well-established, with applications ranging from pharmaceutical intermediates to solvents in the electronics industry.[7] The pyrrolidinone core is a key structural motif in many biologically active molecules.[8] In the context of catalysis, the unique properties of NHP offer distinct advantages.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4838-65-7 | [9][10] |

| Molecular Formula | C₁₀H₁₉NO | [4][9][10] |

| Molecular Weight | 169.27 g/mol | [9][10] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 87-88 °C / 0.8 mmHg | [9] |

| Density | 0.9311 g/cm³ | [9] |

| Solubility | Good solubility in organic solvents | [4] |

| Polarity | Polar Aprotic | Inferred |

The Causality of NHP's Efficacy in Palladium Catalysis

The effectiveness of NHP in palladium-catalyzed cross-coupling reactions stems from a combination of its physical properties and its potential role in stabilizing the catalytic species.

-

Superior Solvency: NHP's high polarity enables it to effectively dissolve a broad range of organic substrates, reagents, and the inorganic bases (e.g., K₂CO₃, K₃PO₄) commonly used in cross-coupling reactions. This ensures a homogeneous reaction mixture, which is crucial for achieving optimal reaction rates and reproducibility.

-

High Thermal Stability: Many cross-coupling reactions require elevated temperatures to drive the catalytic cycle, particularly for less reactive substrates like aryl chlorides.[11] NHP's high boiling point allows for a wide operational temperature range, enabling reactions to be conducted at the necessary temperatures without the need for specialized high-pressure equipment.

-

Catalyst Stabilization: The pyrrolidinone structure contains both a carbonyl oxygen and a tertiary amine nitrogen. These Lewis basic sites can engage in coordination with the palladium center. While not a formal ligand in the way phosphines or N-heterocyclic carbenes (NHCs) are, this weak coordination can help stabilize the active Pd(0) species, preventing aggregation into inactive palladium black and prolonging catalyst lifetime. This is conceptually similar to how poly(N-vinyl-2-pyrrolidone) (PVP) is used to stabilize palladium nanoparticles used in Suzuki reactions.[12]

The Palladium Catalytic Cycle: A General Overview

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is key to optimizing reaction conditions. The cycle, applicable to Suzuki, Buchwald-Hartwig, and Heck reactions with minor variations, involves three primary steps.[13][14][15]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

-

Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The second coupling partner is delivered to the palladium center.

-

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.

Caption: The general catalytic cycle for palladium cross-coupling reactions.

Protocols for Key Cross-Coupling Reactions using NHP

The following protocols are designed as robust starting points for methodology development. Researchers should perform their own optimization based on specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, widely used in the synthesis of biphenyls and styrenes.[15][16] NHP serves as an excellent solvent, particularly for reactions requiring higher temperatures to couple sterically hindered or electron-deficient partners.

Application Note: This protocol details the coupling of an aryl bromide with an arylboronic acid. The use of NHP facilitates the dissolution of the potassium phosphate base and allows the reaction to proceed efficiently at 100 °C.

Reaction Scheme: Ar-Br + Ar'-B(OH)₂ ---(Pd Catalyst, Base, NHP)--> Ar-Ar'

Materials and Reagents:

| Reagent | M.W. | Amount | Moles (mmol) |

| Aryl Bromide | - | 1.0 equiv. | 1.0 |

| Arylboronic Acid | - | 1.2 equiv. | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 0.03 equiv. | 0.03 |

| K₃PO₄ (anhydrous) | 212.27 | 2.5 equiv. | 2.5 |

| This compound | 169.27 | 5 mL | - |

Step-by-Step Procedure:

-

To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (34.7 mg, 0.03 mmol), and K₃PO₄ (530 mg, 2.5 mmol).

-

Evacuate and backfill the flask with dry argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Using a syringe, add 5 mL of anhydrous this compound to the flask.

-

Place the flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2x10 mL).

-

Combine the organic filtrates and wash with water (2x20 mL) and then brine (1x20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired biphenyl product.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, essential for the synthesis of pharmaceuticals and organic materials.[2][13][17] NHP's ability to function at high temperatures is beneficial for coupling less reactive aryl chlorides or for sterically demanding amines.

Application Note: This protocol describes the coupling of an aryl chloride with a secondary amine. A robust catalyst system like Pd₂(dba)₃ with a biarylphosphine ligand is recommended. The high temperature afforded by NHP is critical for activating the C-Cl bond.

Reaction Scheme: Ar-Cl + R₂NH ---(Pd Catalyst, Ligand, Base, NHP)--> Ar-NR₂

Materials and Reagents:

| Reagent | M.W. | Amount | Moles (mmol) |

| Aryl Chloride | - | 1.0 equiv. | 1.0 |

| Secondary Amine | - | 1.2 equiv. | 1.2 |

| Pd₂(dba)₃ | 915.72 | 0.01 equiv. (1 mol % Pd) | 0.01 |

| XPhos | 476.62 | 0.04 equiv. | 0.04 |

| NaOtBu | 96.10 | 1.4 equiv. | 1.4 |

| This compound | 169.27 | 5 mL | - |

Step-by-Step Procedure:

-

In a glovebox, add the aryl chloride (1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol) to a dry Schlenk tube with a stir bar.

-

Seal the tube, remove it from the glovebox, and connect to a Schlenk line.

-

Add the this compound (5 mL) followed by the secondary amine (1.2 mmol) via syringe.

-

Place the tube in a preheated oil bath at 120 °C.

-

Stir the reaction mixture for 18-24 hours. Monitor progress by TLC or LC-MS.

-

After cooling to room temperature, proceed with the work-up and purification as described in Protocol 3.1.

Protocol 3: Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, typically with excellent trans selectivity.[18][19] The use of N-alkyl-pyrrolidones like NMP has been reported for Heck reactions, and NHP serves as a suitable alternative with a higher boiling point.[18]

Application Note: This protocol details the coupling of an aryl iodide with an acrylate ester. NHP provides a polar medium that can facilitate the reaction, often allowing for phosphine-free conditions with a simple palladium salt like Pd(OAc)₂.

Reaction Scheme: Ar-I + CH₂=CHCO₂R ---(Pd Catalyst, Base, NHP)--> Ar-CH=CHCO₂R

Materials and Reagents:

| Reagent | M.W. | Amount | Moles (mmol) |

| Aryl Iodide | - | 1.0 equiv. | 1.0 |

| n-Butyl Acrylate | 128.17 | 1.5 equiv. | 1.5 |

| Pd(OAc)₂ | 224.50 | 0.02 equiv. | 0.02 |

| K₂CO₃ (anhydrous) | 138.21 | 2.0 equiv. | 2.0 |

| This compound | 169.27 | 5 mL | - |

Step-by-Step Procedure:

-

To a dry Schlenk flask, add the aryl iodide (1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Evacuate and backfill with argon three times.

-

Add this compound (5 mL) and n-butyl acrylate (0.21 mL, 1.5 mmol) via syringe.

-

Heat the mixture to 110 °C with vigorous stirring for 12 hours. Monitor progress by GC-MS or LC-MS.

-

After cooling, proceed with the work-up and purification as described in Protocol 3.1.

Experimental Workflow and Troubleshooting

A systematic approach is crucial for successful cross-coupling reactions. The following workflow outlines the key stages from setup to analysis.